molecular formula C10H12O4 B13987386 Tert-butyl 2-oxo-2H-pyran-5-carboxylate CAS No. 397864-13-0

Tert-butyl 2-oxo-2H-pyran-5-carboxylate

Cat. No.: B13987386
CAS No.: 397864-13-0
M. Wt: 196.20 g/mol
InChI Key: GLAGILVLCIKUSS-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-2H-pyran-5-carboxylate is a chemical compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 2-oxo-2H-pyran-5-carboxylate typically involves the reaction of a pyranone derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The process involves the formation of an ester linkage between the pyranone and the tert-butyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-oxo-2H-pyran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The compound can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles. This reactivity is due to the electron-donating nature of the tert-butyl group, which enhances the compound’s nucleophilicity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.

    Methyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    2-oxo-2H-pyran-5-carboxylic acid: Lacks the ester group, resulting in different reactivity and applications.

Uniqueness

Tert-butyl 2-oxo-2H-pyran-5-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and steric properties. This makes it a valuable compound in synthetic organic chemistry, particularly in reactions requiring specific steric and electronic environments .

Properties

CAS No.

397864-13-0

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

tert-butyl 6-oxopyran-3-carboxylate

InChI

InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-8(11)13-6-7/h4-6H,1-3H3

InChI Key

GLAGILVLCIKUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=COC(=O)C=C1

Origin of Product

United States

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